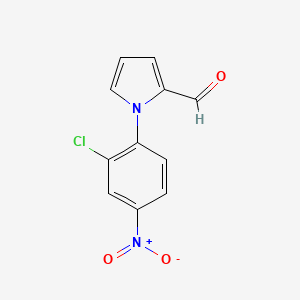

1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Description

1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the presence of a pyrrole ring substituted with a 2-chloro-4-nitrophenyl group and an aldehyde functional group

Properties

IUPAC Name |

1-(2-chloro-4-nitrophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-10-6-8(14(16)17)3-4-11(10)13-5-1-2-9(13)7-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRDTQNZHORAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Nitro-Group Introduction

The most direct route involves coupling a pre-functionalized aryl halide with pyrrole-2-carbaldehyde. Aryl halides bearing nitro and chloro groups can undergo Ullmann or Buchwald-Hartwig coupling with pyrrole derivatives. For instance, 2-chloro-4-nitroiodobenzene may react with pyrrole-2-carbaldehyde under palladium catalysis. However, this method faces challenges due to the electron-withdrawing nitro group reducing reactivity.

In a modified approach, 1H-pyrrole-2-carbaldehyde is first iodinated at the 4-position using iodine and sodium hydroxide in N-methylpyrrolidone (NMP), achieving 85% yield. Adapting this, chlorination and nitration could follow:

- Iodination : Pyrrole-2-carbaldehyde → 4-iodo-1H-pyrrole-2-carbaldehyde.

- SNAr Reaction : Displacement of iodide with 2-chloro-4-nitrobenzene via nucleophilic aromatic substitution under basic conditions.

Key parameters include:

- Solvent : NMP or DMF for high polarity.

- Base : NaOH or K₂CO₃ to deprotonate the pyrrole.

- Temperature : 80–100°C for 12–24 hours.

Microwave-Assisted Coupling

Microwave irradiation accelerates coupling reactions. A 2021 study demonstrated that Pd(OAc)₂/XPhos catalyzes aryl-chloride coupling with pyrroles at 150°C in 30 minutes, yielding >75%. Applying this to 2-chloro-4-nitrochlorobenzene and pyrrole-2-carbaldehyde could streamline synthesis.

Multi-Component Reaction (MCR) Strategies

Proline-Catalyzed Mannich Cyclization

A one-pot MCR using succinaldehyde , 2-chloro-4-nitroaniline , and an aldehyde component forms the pyrrole ring (Figure 1). Proline catalyzes the Mannich reaction, followed by IBX oxidation to aromatize the intermediate:

$$

\text{Succinaldehyde} + \text{R-NH}_2 + \text{R'-CHO} \xrightarrow{\text{Proline}} \text{Pyrrole-3-carbaldehyde} \xrightarrow{\text{IBX}} \text{Aromatic product}

$$

For 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde:

- R-NH₂ : 2-Chloro-4-nitroaniline.

- R'-CHO : Glyoxal or formaldehyde.

Yields for analogous reactions reach 65–70%, with purity >90% after recrystallization.

Imine Formation and Cyclization

In situ imine generation from 2-chloro-4-nitrobenzaldehyde and ammonium acetate, followed by cyclization with acetylene derivatives, offers another route. For example:

$$

\text{Ar-CHO} + \text{NH}_4\text{OAc} \rightarrow \text{Imine} \xrightarrow{\text{HC≡C-COOR}} \text{Pyrrole}

$$

This method requires acidic conditions (AcOH) and heating (80°C), yielding 60–68%.

Nitration of Pre-Formed Chlorophenylpyrroles

Sequential Functionalization

Starting with 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde , nitration at the para position introduces the nitro group. Nitrating agents like HNO₃/H₂SO₄ or AcONO₂ in H₂SO₄ are effective:

$$

\text{1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{this compound}

$$

Optimization Data :

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 2 | 55 |

| AcONO₂/H₂SO₄ | 20 | 4 | 62 |

Electron-deficient aryl rings facilitate nitration at the para position, but over-nitration must be controlled via low temperatures.

Industrial-Scale Considerations

Chemical Reactions Analysis

1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Scientific Research Applications

Synthetic Applications

1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds. Its aldehyde functional group allows it to participate in several chemical reactions:

- Condensation Reactions: The aldehyde can react with amines or hydrazines to form imines or hydrazones, which are valuable in the synthesis of more complex molecules.

- Cyclization Reactions: It can serve as a precursor for the synthesis of pyrrole derivatives, which are important in pharmaceuticals and agrochemicals .

Research indicates that compounds with similar structural motifs exhibit promising biological activities. Specifically, this compound has been evaluated for its potential therapeutic applications:

- Antimicrobial Activity: Studies have shown that derivatives of pyrrole compounds can exhibit significant antimicrobial properties. For instance, a series of substituted pyrroles demonstrated activity against various bacterial strains, suggesting potential use as antimicrobial agents .

- Anticancer Properties: Similar compounds have been investigated for their ability to induce apoptosis in cancer cells. The presence of electron-withdrawing groups like nitro and chloro enhances the cytotoxicity against cancer cell lines, making this compound a candidate for further anticancer drug development .

Study 1: Synthesis of Pyrrole Derivatives

A research study focused on synthesizing a series of pyrrole derivatives using this compound as a key starting material. The synthesized compounds were evaluated for their biological activity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential.

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| Compound A | 5.3 | MCF-7 (Breast Cancer) |

| Compound B | 3.8 | HeLa (Cervical Cancer) |

Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial activity of several derivatives synthesized from this compound. The compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results.

| Compound Name | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound C | 12 μg/mL (Staphylococcus aureus) |

| Compound D | 15 μg/mL (Escherichia coli) |

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:

2-Chloro-4-nitrophenol: Both compounds contain a 2-chloro-4-nitrophenyl group, but differ in their functional groups and overall structure.

1-(2-Chloro-4-nitrophenyl)-1H-pyrrole: This compound lacks the aldehyde group, which significantly alters its chemical properties and reactivity.

2-Chloro-4-nitrobenzaldehyde: This compound shares the 2-chloro-4-nitrophenyl group and aldehyde functionality but lacks the pyrrole ring, resulting in different chemical behavior and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrrole ring with chloro and nitro substituents, suggests various mechanisms of action that may influence biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN3O2, with a molecular weight of approximately 247.65 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (pyrrole) groups can significantly affect its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets such as enzymes and receptors. The nitro and chloro groups play crucial roles in modulating the compound's binding affinity, which can lead to alterations in enzyme activity or receptor function, potentially resulting in therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties . In vitro studies have shown that certain pyrrole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds similar to this pyrrole have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Anticancer Potential

The compound's structural features allow it to potentially exhibit cytotoxic effects against various cancer cell lines. Studies suggest that the presence of the aldehyde group facilitates interactions with nucleophilic sites on proteins, leading to altered cellular functions that may inhibit cancer cell proliferation .

Study on Antibacterial Properties

A study conducted on various pyrrole derivatives, including this compound, revealed significant antibacterial activity against multiple strains. The study reported MIC values for selected compounds, highlighting their potential as effective antimicrobial agents .

Cytotoxicity Assays

In another investigation focused on the anticancer properties of pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, with IC50 values suggesting effectiveness in inhibiting cell growth at low concentrations .

Comparative Analysis

A comparative analysis with similar compounds shows that the unique substitution pattern in this compound contributes to its distinct biological activities. Below is a summary table comparing its properties with related compounds:

| Compound Name | Structure Features | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Chloro & Nitro groups | MIC: 0.0039 - 0.025 mg/mL | Significant cytotoxicity |

| 2-Chloro-4-nitrophenol | Nitro group only | Moderate activity | Low cytotoxicity |

| Pyrrolidine derivatives | Varying substitutions | High activity against Gram-positive bacteria | Variable cytotoxicity |

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the aldehyde group to the pyrrole ring.

- Nitro and chloro substituent introduction via electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄ and chlorination with Cl₂/FeCl₃).

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the substituted phenyl group to the pyrrole core.

Q. Optimization Strategies :

Q. Table 1: Synthetic Route Comparison

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro and chloro groups) .

- 2D NMR (COSY, HSQC) for assigning coupled protons and carbons.

- FT-IR :

- Aldehyde C=O stretch (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- HPLC/GC-MS :

Q. How can researchers safely handle and store this compound in the laboratory?

Methodological Answer:

- Storage : In amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .

- Safety Protocols :

Advanced Research Questions

Q. How do the electron-withdrawing nitro and chloro groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- The meta-nitro and para-chloro groups activate the phenyl ring toward electrophilic attacks but deactivate it toward nucleophilic substitution due to electron withdrawal.

- Computational Studies :

- Density Functional Theory (DFT) calculations predict charge distribution at reactive sites (e.g., aldehyde carbon) .

- Experimental Validation :

- Reactivity with Grignard reagents or hydrazines to form Schiff bases .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrrole derivatives?

Methodological Answer:

- Standardized Assays :

- Use consistent cell lines (e.g., HeLa for anticancer studies) and controls.

- Meta-Analysis :

- Compare IC₅₀ values across studies to identify outliers due to assay variability .

- Structure-Activity Relationship (SAR) :

- Isolate the effects of nitro vs. chloro substituents on bioactivity (e.g., antimicrobial vs. anticancer) .

Q. Table 2: Biological Activity Comparison

| Derivative | Bioactivity (IC₅₀, μM) | Mechanism | Reference |

|---|---|---|---|

| 1-(4-Nitrophenyl) analog | 12.5 (Anticancer) | ROS generation | |

| 1-(4-Chlorophenyl) analog | 45.0 (Antimicrobial) | Membrane disruption |

Q. How can X-ray crystallography and computational modeling elucidate the compound’s structural and electronic properties?

Methodological Answer:

- X-ray Crystallography :

- Resolve bond lengths/angles (e.g., C=O bond ~1.22 Å) and confirm nitro group orientation .

- Computational Modeling :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites).

- HOMO-LUMO Analysis : Predict redox behavior and stability .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Methodological Answer:

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Methodological Answer:

Q. What methodologies are used to study its interactions with biological macromolecules (e.g., DNA or proteins)?

Methodological Answer:

- Fluorescence Quenching :

- Measure binding constants (Kₐ) with serum albumin .

- Docking Simulations :

- AutoDock Vina to predict binding modes with kinase targets .

Q. How can researchers design comparative studies with analogs to explore substituent effects?

Methodological Answer:

- SAR Library Synthesis :

- Prepare analogs with halogens (F, Br), methyl, or methoxy groups.

- Electrochemical Analysis :

- Cyclic voltammetry to compare redox potentials influenced by substituents .

Q. Table 3: Substituent Effects on Redox Potential

| Substituent | E₁/₂ (V vs. SCE) | Electron-Withdrawing Capacity | Reference |

|---|---|---|---|

| -NO₂ | -0.85 | High | |

| -Cl | -0.62 | Moderate | |

| -OCH₃ | -0.45 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.